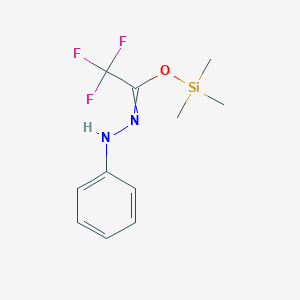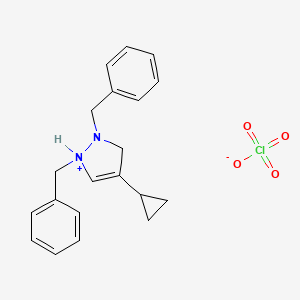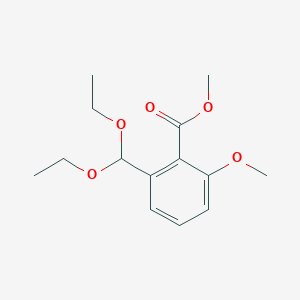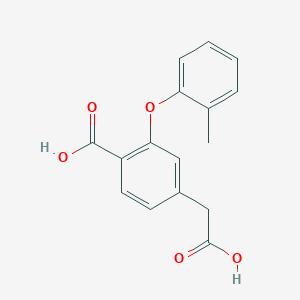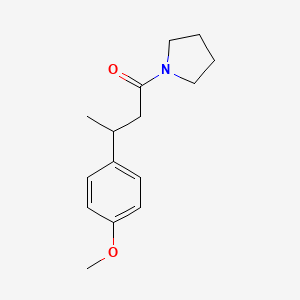
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-one is an organic compound that belongs to the class of phenylpyrrolidinyl ketones This compound is characterized by the presence of a methoxyphenyl group attached to a butanone backbone, with a pyrrolidinyl group at the terminal position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine as the primary starting materials.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Alkylation: The amine is subsequently alkylated with 1-bromobutane under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzophenone.
Reduction: Formation of 3-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)butanol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.
3-(4-Methoxyphenyl)-1-(piperidin-1-yl)butan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups and the length of its carbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
90316-54-4 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-12(11-15(17)16-9-3-4-10-16)13-5-7-14(18-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 |
InChIキー |
QUHRATCEYKVXJE-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)N1CCCC1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


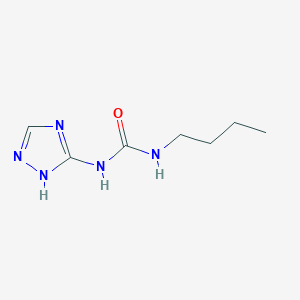
![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)
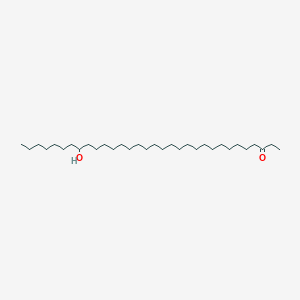

![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)
![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
![2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B14359663.png)
![2-[(Isoquinolin-4-yl)methyl]phenol](/img/structure/B14359672.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
